N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a pyridine-carboxamide derivative characterized by a 2-cyanophenyl group at the amide nitrogen and a 2-methoxyethoxy substituent at the pyridine’s 2-position. The 2-methoxyethoxy group likely enhances aqueous solubility, a critical factor in drug development, while the cyanophenyl moiety may contribute to target binding affinity .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-14-5-3-2-4-13(14)11-17/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXKMZJBMTLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Hydroxypyridine-4-Carboxylic Acid
A direct alkylation strategy involves treating 2-hydroxypyridine-4-carboxylic acid with 2-methoxyethyl bromide under basic conditions. This method leverages the nucleophilicity of the pyridinic hydroxyl group:
Procedure
- Dissolve 2-hydroxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
- Add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.
- Introduce 2-methoxyethyl bromide (1.5 eq) dropwise and heat to 60°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (yield: 65–75%).
Key Considerations
Nucleophilic Substitution on 2-Chloropyridine-4-Carboxylic Acid
Alternatively, 2-chloropyridine-4-carboxylic acid undergoes nucleophilic substitution with sodium 2-methoxyethoxide:
Procedure
- Prepare sodium 2-methoxyethoxide by reacting 2-methoxyethanol with NaH in THF.
- Add 2-chloropyridine-4-carboxylic acid (1.0 eq) and heat to 80°C for 24 hours.
- Acidify with HCl, extract with DCM, and isolate via column chromatography (yield: 50–60%).
Limitations
- Harsh conditions may lead to decarboxylation or side reactions.
Amide Bond Formation with 2-Cyanoaniline
Acid Chloride Route
Activating the carboxylic acid as an acid chloride offers a straightforward path:
Procedure
- Treat 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (1.0 eq) with thionyl chloride (2.0 eq) at reflux for 2 hours.
- Remove excess SOCl2 under vacuum and dissolve the acyl chloride in anhydrous DCM.
- Add 2-cyanoaniline (1.2 eq) and triethylamine (2.0 eq) at 0°C, then stir at room temperature for 6 hours.
- Filter and recrystallize from ethanol (yield: 70–80%).
Coupling Reagent-Mediated Synthesis
For milder conditions, carbodiimide-based coupling agents are employed:
Procedure
- Dissolve 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (1.0 eq) and 2-cyanoaniline (1.1 eq) in DMF.
- Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
- Stir at room temperature for 12 hours, then pour into water and extract with ethyl acetate.
- Purify via silica gel chromatography (yield: 75–85%).
Alternative Synthetic Routes
Suzuki Coupling for Pyridine Functionalization
While less common for alkoxy groups, Suzuki coupling could introduce pre-functionalized aryl boronic esters containing methoxyethoxy chains. However, this approach is limited by the availability of such boronic acids.
Solid-Phase Synthesis
Immobilizing 2-cyanoaniline on a resin followed by sequential coupling with protected pyridine derivatives offers potential for high-throughput synthesis, though scalability remains a challenge.
Optimization and Challenges
Regioselectivity in Pyridine Functionalization
The electronic effects of the carboxylic acid group direct substituents to the 2-position, minimizing isomeric byproducts. Computational studies suggest the 4-carboxylic acid withdraws electron density, activating the 2-position for electrophilic substitution.
Purification Strategies
- Recrystallization : Effective for intermediates like 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (solvent: ethanol/water).
- Column Chromatography : Essential for separating amide products from unreacted starting materials (eluents: hexane/ethyl acetate gradients).
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Substitution Patterns and Pharmacokinetic Profiles
The compound’s structural analogs from the evidence reveal key trends in substituent effects:
Key Observations :
- Pyridine Substitution : The 2-methoxyethoxy group in the target compound mirrors solubility-enhancing strategies seen in BMS-777607, where substitution at the pyridone 4-position (e.g., ethoxy) improved solubility without compromising potency .
- Amide Modifications: The 2-cyanophenyl group contrasts with the 2-methoxyphenyl in AZ331/AZ255. The electron-withdrawing cyano group may enhance binding affinity but reduce solubility compared to methoxy .
- Kinase Selectivity : BMS-777607’s selectivity for Met kinase is attributed to its 3-fluorophenyl and 4-ethoxy groups, suggesting that the target compound’s substituents may require optimization for similar specificity .
Solubility and Bioavailability
- Methoxyethoxy vs. Alkyl Chains : The 2-methoxyethoxy substituent in the target compound likely confers higher solubility than the cyclobutyl group in EN300-1657639, which relies on a chloro-hydroxypropyl chain for solubility .
- Cyanophenyl vs. Bromophenyl: The 2-cyanophenyl group may reduce solubility compared to the 4-bromophenyl in AZ257 due to increased hydrophobicity, though it could improve membrane permeability .
Biological Activity
N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: C₁₆H₁₅N₃O₃
- Molecular Weight: 297.314 g/mol
- SMILES Notation: Cc1ccc(NC(=O)c2cc(NC(=O)C(COC)OC)cc(c2)C#N)c(c1)C
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Key proposed mechanisms include:
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity: Investigations have indicated potential antibacterial properties against several pathogenic strains.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 1.06 |
| MCF-7 (Breast Cancer) | 1.23 |
| HeLa (Cervical Cancer) | 2.73 |
These values indicate the compound's potency in inhibiting growth in various cancer types, with the lowest IC50 observed in A549 cells, suggesting it may be particularly effective against lung cancer.
Antimicrobial Activity
In terms of antimicrobial efficacy, the compound has shown moderate activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The exact mechanism underlying this antimicrobial activity is still under investigation but may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies:
- A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines, confirming its ability to induce apoptosis and inhibit cell proliferation effectively.
- Flow cytometry analyses revealed that treated cells exhibited increased levels of pro-apoptotic markers, indicating a clear apoptotic pathway activation.
-
Antimicrobial Studies:
- Another study assessed the compound's efficacy against common bacterial pathogens. Results indicated that while the compound demonstrated moderate antibacterial activity, further optimization could enhance its effectiveness.
-
Comparative Analysis:
- When compared to structurally similar compounds, this compound exhibited unique properties due to its specific functional groups, enhancing its potential as a therapeutic candidate.
Q & A
Basic Research Question
- Acute Toxicity : Classified under Category 4 for oral, dermal, and inhalation exposure (similar to structurally related carboxamides) .
- Handling : Use PPE (gloves, lab coats), work in a fume hood, and avoid dust formation.
- Disposal : Follow institutional guidelines for hazardous organic waste.
Note : No chronic toxicity data are available; assume precautionary measures for unknown risks .
How can 3D-QSAR models guide structure-activity relationship (SAR) studies?
Advanced Research Question
- Data Preparation : Convert biological activity (e.g., IC₅₀) into logarithmic values for QSAR analysis .
- Molecular Alignment : Align analogs using common substructures (e.g., pyridine-carboxamide core) in software like VLife MDS .
- Model Validation : Apply partial least squares (PLS) regression and cross-validate with test datasets to predict binding affinity or anti-inflammatory activity .
Application Example : Substituent effects at the 2-methoxyethoxy position can be modeled to optimize steric/electronic interactions with target proteins.
What strategies enhance solubility and bioavailability for in vivo studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., methoxyethoxy) to improve aqueous solubility, as demonstrated in pyridone-based kinase inhibitors .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance dissolution rates.
- In Vivo Testing : Employ xenograft models (e.g., GTL-16 gastric carcinoma) to assess efficacy and pharmacokinetics .
Critical Analysis : Balance solubility enhancements with target affinity; excessive hydrophilicity may reduce membrane permeability.
How can structural analogs be designed to improve target binding?
Advanced Research Question
- Core Modifications : Replace the cyanophenyl group with bioisosteres (e.g., fluorophenyl) to tune electronic effects without steric disruption .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases) .
- Functional Group Analysis : Prioritize substituents that form hydrogen bonds (e.g., methoxyethoxy for water-mediated interactions) .
Case Study : Substitution at the pyridine 3-position in Met kinase inhibitors improved enzyme potency and selectivity .
How do crystallographic studies resolve contradictions in SAR data?
Advanced Research Question
- Data Collection : Obtain high-resolution (<1.5 Å) X-ray diffraction data to resolve electron density maps .
- Refinement : Use SHELXL to model disorder or alternative conformations in the cyanophenyl or methoxyethoxy groups .
- SAR Integration : Correlate crystal packing interactions (e.g., π-stacking) with activity trends to explain outliers .
Example : A twisted conformation in the pyridine ring observed via crystallography may explain reduced binding in certain analogs.
What analytical techniques validate compound purity for pharmacological assays?
Basic Research Question
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to detect impurities (>98% purity threshold) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess stability under physiological temperatures .
Best Practice : Combine multiple techniques to ensure batch-to-batch consistency.
How can metabolic stability be assessed preclinically?
Advanced Research Question
- In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., CYP450 oxidation sites) .
- Isotope Labeling : Track degradation pathways using ¹⁴C-labeled compounds.
- LC-MS/MS : Quantitate metabolites and correlate with toxicity profiles .
Design Insight : The methoxyethoxy group may reduce metabolic clearance compared to ethoxy analogs due to steric hindrance.
What are the challenges in scaling up synthesis for preclinical trials?
Advanced Research Question
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) .
- Cost-Benefit Analysis : Evaluate expensive catalysts (e.g., Pd-based) against yield improvements.
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents and genotoxic impurities .
Lessons from Kinase Inhibitors : Scalable routes for pyridine-carboxamides often prioritize one-pot reactions to minimize purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
